molecular formula C6H15F6OP B093381 Triethyloxonium hexafluorophosphate CAS No. 17950-40-2

Triethyloxonium hexafluorophosphate

Cat. No. B093381
CAS RN: 17950-40-2
M. Wt: 248.15 g/mol
InChI Key: JRHIFBONIQGZFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triethyloxonium hexafluorophosphate is a compound that has been utilized in various synthetic applications. For instance, it has been used in the polymerization of dioxolane, where it acts as an initiator in methylene chloride. The nature of the active center during this polymerization process was investigated, revealing that the initiator is only consumed in small amounts during the reaction. The resulting polymer consists of high molecular weight material, suggesting that the active center might be a secondary oxonium ion on a large cyclic polymer rather than a simple linear trialkyloxonium ion .

Molecular Structure Analysis

The molecular structure of triethyloxonium hexafluorophosphate has been studied in the context of its role as an oxidant. Triethyloxonium hexachloroantimonate, a related compound, has been used to oxidize aromatic donors, facilitating the preparation and isolation of crystalline paramagnetic salts for X-ray structure determination. This process highlights the mechanistic relationship between the Meerwein salt [Et3O+SbCl6-] and the pure Lewis acid oxidant SbCl5, which involves an ethyl transfer from oxygen to chlorine within the ion pair .

Chemical Reactions Analysis

In the realm of chemical reactions, triethyloxonium hexafluorophosphate has been shown to be effective in catalyzing the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes when used in conjunction with triethyl ammonium dihydrogen phosphate. This combination provides a mild acidic ionic liquid catalyst that offers several advantages, such as good yields, short reaction times, and simple procedures under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triethyloxonium hexafluorophosphate are reflected in its use as a catalyst and initiator in polymerization reactions. Its ability to initiate polymerization in a controlled manner, producing polymers with high molecular weight and narrow molecular weight distribution, indicates its stability and efficiency as a reagent. Furthermore, its role in the synthesis of crystalline aromatic cation-radical salts suggests that it has specific oxidative properties that can be harnessed for the preparation of structurally defined materials .

Scientific Research Applications

  • Polymerization of Dioxolane : It has been used in the polymerization of dioxolane, showing that it may act as an initiator in polymer formation processes (Black & Worsfold, 1975).

  • Selective Oxidation of Aromatic Donors : It functions as a selective oxidant for aromatic donors, facilitating the preparation and structural analysis of aromatic cation radicals (Rathore, Kumar, Lindeman, & Kochi, 1998).

  • Electrolyte Additives : Its related compound, potassium hexafluorophosphate, has been applied as an electrolyte additive in lithium metal batteries, enhancing electrochemical performance (Hagos et al., 2019).

  • Reference Redox Couples : Used in the study of ferrocene and cobaltocenium hexafluorophosphate redox couples in room-temperature ionic liquids, indicating its utility in electrochemistry (Rogers et al., 2008).

  • Quaternization of Pyridines : It is effective in the quaternization of nitropyridines, a reaction crucial in the synthesis of various organic compounds (Mit'kin & Yurovskaya, 2000).

  • Enzyme Immobilization : Triethyloxonium tetrafluoroborate, a related compound, has been utilized in the immobilization of enzymes, such as hexokinase and glucose 6-phosphate dehydrogenase, on nylon tubes (Morris, Campbell, & Hornby, 1975).

  • Photoactivated Catalysis : Triarylsulfonium hexafluorophosphate salts, chemically similar to triethyloxonium hexafluorophosphate, have been used as catalysts for ring-opening polymerisation under UV irradiation (Barker & Dove, 2013).

  • Electrochemical Studies in Supercritical Solvents : The electrochemical behavior of decamethylferrocenium hexafluorophosphate in supercritical trifluoromethane highlights the solvent's potential in electrochemical research (Goldfarb & Corti, 2000).

  • Analytical Chemistry : It is used in a derivatization method for quantifying nitrite and nitrate in seawater (Pagliano et al., 2011).

  • Gold Electrode Activation : Triethyloxonium tetrafluoroborate is used for activating gold electrodes, enhancing electrochemical signals (Nikolaev, Ermakov, Offenhäusser, & Mourzina, 2014).

Safety And Hazards

Triethyloxonium hexafluorophosphate is classified as a flammable solid (Category 1), H228 . It causes severe skin burns and eye damage (Sub-category 1A), H314 . It may form explosive peroxides (EUH019) . The recommended precautionary measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources; not smoking; grounding and bonding container and receiving equipment; not breathing dusts or mists; wearing protective gloves, protective clothing, eye protection, and face protection; and rinsing cautiously with water for several minutes in case of contact with skin or eyes .

properties

IUPAC Name

triethyloxidanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHIFBONIQGZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15F6OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885001
Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyloxonium hexafluorophosphate

CAS RN

17950-40-2
Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Triethyloxonium hexafluorophosphate
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Oxonium, triethyl-, hexafluorophosphate(1-) (1:1)
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Record name Triethyloxonium hexafluorophosphate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium hexafluorophosphate
Reactant of Route 2
Triethyloxonium hexafluorophosphate
Reactant of Route 3
Triethyloxonium hexafluorophosphate

Citations

For This Compound
192
Citations
P Bourdauducq, DJ Worsfold - Macromolecules, 1975 - ACS Publications
Results Conductivities were measured for solutions of triethylox-onium hexafluorophosphate and tetrabutylammonium hexafluorophosphate in methylene chloride. The conduc-tance …
Number of citations: 12 pubs.acs.org
PE Black, DJ Worsfold - Journal of Macromolecular Science …, 1975 - Taylor & Francis
… The conclusions that can be drawn from this study are firstly that this initiator, triethyloxonium hexafluorophosphate, does not react rapidly with dioxolane. The active centers produced in …
Number of citations: 6 www.tandfonline.com
MI Watkins, WM Ip, GA Olah, R Bau - Journal of the American …, 1982 - ACS Publications
… Triethyloxonium hexafluorophosphate was prepared as described in the literature.156 The crystals were washed with sulfuryl chloride fluoride (S02C1F) before being transferred to a …
Number of citations: 23 pubs.acs.org
DN Kevill, GML Lin - Journal of the American Chemical Society, 1979 - ACS Publications
… Abstract: First-order rate coefficients have been obtained for the solvolysis of triethyloxonium hexafluorophosphate in a variety of organic and aqueous-organic solvents.These have …
Number of citations: 74 pubs.acs.org
G Hizal, Y Yaḡci, W Schnabel - Polymer, 1994 - Elsevier
… First, 14 g (56.4 mmol) of triethyloxonium hexafluorophosphate was added to 6g (50mmol) of p-cyanopyridinium N-oxide dissolved in 10 ml dry chloroform. The mixture was refluxed for …
Number of citations: 107 www.sciencedirect.com
Y Okamoto - Makromolekulare Chemie. Macromolecular …, 1991 - Wiley Online Library
… Wstract: Cationic ring-opening polymerization of E-caprolactone using triethyloxonium hexafluorophosphate initiator in the presence of alcohol to produce low molecular weight …
Number of citations: 69 onlinelibrary.wiley.com
M Cheung, A Boloor, JA Stafford - The Journal of Organic …, 2003 - ACS Publications
… However, when 1a was treated with triethyloxonium hexafluorophosphate at room temperature for 16 h in ethyl acetate, 2-ethyl-6-nitro-2H-indazole (3a) was isolated in 90% yield. …
Number of citations: 65 pubs.acs.org
D Van Ooteghem, EJ Goethals - Die Makromolekulare Chemie …, 1976 - Wiley Online Library
… In this paper, the polymerization of 1 under the influence of two other oxonium salts, triethyloxonium hexafluorophosphate (3) and triethyloxonium hexachloroantimonate (4), as well as …
Number of citations: 11 onlinelibrary.wiley.com
Y Okamoto - 1984 - ACS Publications
… Cationic ring-opening polymerization of epichlorohydrin, using triethyloxonium hexafluorophosphate initiator in the presence of ethylene glycol to produce a low molecular weight …
Number of citations: 37 pubs.acs.org
YY Durmaz, Ö Zaim, Y Yagci - Macromolecular rapid …, 2008 - Wiley Online Library
… Triethyloxonium hexafluorophosphate (0.25 g, 1.01mmol) was added to a solution of APO (0.10g… Accordingly, APO was reacted with triethyloxonium hexafluorophosphate in chloroform (…
Number of citations: 33 onlinelibrary.wiley.com

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